Kv3 modulator 3

Pain Research Kv3 Channel Pharmacology Ion Channel Selectivity

Kv3 modulator 3 (also designated as Compound 4, CAS# 1498186-01-8) is a small-molecule modulator originating from Autifony Therapeutics' Kv3 channel program, identified in patent WO2017098254A1. It is defined by its activity across three members of the Kv3 voltage-gated potassium channel subfamily: Kv3.1, Kv3.2, and Kv3.3.

Molecular Formula C19H18N4O3
Molecular Weight 350.4 g/mol
Cat. No. B12421897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKv3 modulator 3
Molecular FormulaC19H18N4O3
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC3=NC=C(C=C3)N4C(=NNC4=O)C)C5(CC5)CO2
InChIInChI=1S/C19H18N4O3/c1-11-3-5-14(16-17(11)25-10-19(16)7-8-19)26-15-6-4-13(9-20-15)23-12(2)21-22-18(23)24/h3-6,9H,7-8,10H2,1-2H3,(H,22,24)
InChIKeySXVVXFKHWPURFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kv3 Modulator 3: A Selective Kv3.1/Kv3.2/Kv3.3 Channel Modulator for Pain Research


Kv3 modulator 3 (also designated as Compound 4, CAS# 1498186-01-8) is a small-molecule modulator originating from Autifony Therapeutics' Kv3 channel program, identified in patent WO2017098254A1 [1]. It is defined by its activity across three members of the Kv3 voltage-gated potassium channel subfamily: Kv3.1, Kv3.2, and Kv3.3 [1]. Its primary documented indication is for analgesic research, as the patent specifies its utility in the prophylaxis or treatment of pain [1]. With a molecular formula of C19H18N4O3 and a molecular weight of 350.37 g/mol, it is a structurally distinct research tool for probing the role of Kv3 channels in pain pathways [2].

Why Kv3 Modulator 3 Cannot Be Substituted with General Kv3 Channel Modulators for Pain Studies


The Kv3 channel subfamily comprises four distinct members (Kv3.1-Kv3.4), each with unique expression patterns and physiological roles [1]. Modulators often exhibit differential selectivity and efficacy across these subtypes, which directly impacts their biological effects and research utility. For example, compounds like AUT00201 primarily target Kv3.1, Kv3.2, and Kv3.4 , while others like EX15 and RE01 show more restricted activity profiles [2]. Substituting one Kv3 modulator for another without considering this subtype-specific pharmacology introduces a critical variable. The specific activity profile of Kv3 modulator 3, which encompasses Kv3.1, Kv3.2, and Kv3.3, is central to its intended application in pain research, making it a non-interchangeable tool for experiments designed around this particular target engagement profile [3].

Quantitative Differentiation of Kv3 Modulator 3 for Research Procurement


Kv3 Subtype Selectivity Profile of Kv3 Modulator 3 Compared to AUT1

Kv3 modulator 3 is specified to modulate Kv3.1, Kv3.2, and Kv3.3 channels [1]. This profile distinguishes it from AUT1, another Kv3 modulator, which exhibits approximately 10-fold lower potency for Kv3.3 channels (pEC50 4.5) compared to Kv3.1b and Kv3.2a (pEC50 5.33 and 5.31, respectively) [2]. This difference in selectivity is critical for research applications where modulation of Kv3.3 is a key objective.

Pain Research Kv3 Channel Pharmacology Ion Channel Selectivity

Target Profile Differentiation: Kv3 Modulator 3 vs. AUT00201 in Pain and ALS Models

The primary indication for Kv3 modulator 3 is analgesia, as specified in its originating patent [1]. In contrast, AUT00201 has published data demonstrating efficacy in an ALS mouse model (SOD1-G93A), where it attenuated motor dysfunction and neuron loss at doses of 5 and 20 mg/kg . AUT00201's profile includes modulation of Kv3.4 (pEC50 5.6) , a subunit not reported for Kv3 modulator 3 [1]. This difference in both therapeutic focus and subtype engagement highlights their distinct utility.

Pain Research Amyotrophic Lateral Sclerosis Kv3 Channel Pharmacology

Kv3 Modulator 3 vs. AUT00063: Divergent Therapeutic Indications in Pain and Hearing Loss

While both compounds modulate Kv3.1, their primary research applications are distinct. Kv3 modulator 3 is patented for its analgesic activity in pain models [1]. In contrast, AUT00063 has been characterized for its ability to improve temporal processing in the central auditory pathway. In vivo studies demonstrate that AUT00063 improves auditory synchronization and temporal sound feature decoding in the inferior colliculus and auditory cortex of mice with auditory nerve damage [2]. This represents a fundamentally different therapeutic area.

Pain Research Hearing Loss Auditory Neuroscience Kv3.1 Channel Modulation

Optimal Research Scenarios for Deploying Kv3 Modulator 3


Preclinical Pain Model Development and Target Validation

Kv3 modulator 3 is the ideal tool for establishing proof-of-concept in preclinical pain models where modulation of Kv3.1, Kv3.2, and Kv3.3 channels is hypothesized to confer analgesia. Its specific patent designation for pain [1] provides a strong rationale for its use over other Kv3 modulators that have been validated in unrelated therapeutic areas, such as hearing loss or ALS.

Dissecting the Role of Kv3.3 in Pain Pathways

For researchers investigating the specific contribution of the Kv3.3 subunit to pain signaling, Kv3 modulator 3 is a preferred research tool. Its reported activity on Kv3.3 [1] differentiates it from compounds like AUT1, which demonstrates significantly lower potency for this subtype [2]. This enables more targeted pharmacological interrogation of Kv3.3 function in pain circuits.

Structure-Activity Relationship (SAR) Studies for Next-Generation Analgesics

With its distinct chemical scaffold (C19H18N4O3) [1] and a primary indication in pain, Kv3 modulator 3 serves as a critical benchmark and starting point for medicinal chemistry efforts. It can be used in SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties for novel analgesics targeting the Kv3 channel family.

Technical Documentation Hub

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